N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide
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Overview
Description
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiophene ring, a pyridine ring, and a trifluoromethoxy group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyridine intermediates, which are then coupled through a series of reactions to form the final product. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents such as dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving high-pressure and high-temperature conditions.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.
Scientific Research Applications
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide stands out due to its unique combination of a thiophene ring, a pyridine ring, and a trifluoromethoxy group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-14-5-3-13(4-6-14)17(24)23-11-12-7-8-22-15(10-12)16-2-1-9-26-16/h1-10H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOCLOMGFDXFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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